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Compound of Interest

Compound Name: 1-Decanol

Cat. No.: B7770427 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the hydrophobic character of 1-
decanol in aqueous environments. 1-Decanol, a ten-carbon straight-chain fatty alcohol, serves

as a significant model compound for studying hydrophobic interactions due to its amphipathic

nature—possessing both a polar hydroxyl head and a nonpolar alkyl tail. Its behavior in water

is critical in various applications, including its role as a surfactant, its use in the manufacture of

plasticizers and lubricants, and notably, its investigation as a penetration enhancer for

transdermal drug delivery.[1] This guide summarizes key physicochemical data, details

experimental protocols for characterizing its hydrophobicity, and illustrates the underlying

molecular interactions.

Physicochemical Properties of 1-Decanol
The hydrophobic nature of 1-decanol is quantitatively described by several key

physicochemical parameters. These properties dictate its limited solubility in water and its

tendency to partition into nonpolar environments.
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Property Value Reference(s)

Molecular Formula C₁₀H₂₂O [1]

Molar Mass 158.28 g/mol [1]

Appearance Colorless viscous liquid [1]

Density 0.829 g/cm³ at 20°C [1]

Melting Point 5 - 7 °C

Boiling Point 231 °C

Aqueous Solubility 21.1 mg/L at 20°C

logP (Octanol-Water) 4.4 at 20°C

Interfacial Tension (vs. Water) 8.97 mN/m at 20°C

Thermodynamics of Hydration
The dissolution of 1-decanol in water is thermodynamically unfavorable, a phenomenon

primarily driven by the hydrophobic effect. This effect is not due to a lack of attraction between

1-decanol and water molecules, but rather the significant entropic cost associated with the

structuring of water molecules around the nonpolar alkyl chain.

The thermodynamics of hydrophobic hydration are characterized by:

A small enthalpy change (ΔH): This can be slightly exothermic at low temperatures.

A large negative entropy change (ΔS): This is due to the increased ordering of water

molecules around the hydrophobic solute.

A large positive heat capacity change (ΔCp): This is a signature of hydrophobic hydration.

The Gibbs free energy of hydration (ΔG = ΔH - TΔS) is positive, reflecting the low solubility of

1-decanol in water. The direct hydrogen bonding between the hydroxyl group of 1-decanol
and water molecules contributes favorably to the Gibbs energy, but this is outweighed by the

entropic penalty of hydrating the long alkyl chain.
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Experimental Protocols
Precise characterization of the hydrophobic properties of 1-decanol relies on standardized

experimental procedures. Below are detailed methodologies for key experiments.

Determination of Aqueous Solubility by Karl Fischer
Titration
This method is suitable for determining the low concentration of water in 1-decanol, and with

modifications, the low solubility of 1-decanol in water. For determining the solubility of 1-
decanol in water, a saturated solution is prepared, and the 1-decanol content is analyzed. A

common approach involves extraction of the decanol into an organic solvent followed by gas

chromatography. However, for determining water content in 1-decanol, Karl Fischer titration is

a precise method.

Methodology:

Preparation of Saturated Solution: A surplus of 1-decanol is added to a known volume of

purified water in a sealed container.

Equilibration: The mixture is agitated at a constant temperature (e.g., 25°C) for an extended

period (e.g., 24-48 hours) to ensure equilibrium is reached.

Phase Separation: The mixture is allowed to stand undisturbed until a clear aqueous phase

is separated from the excess 1-decanol.

Sample Extraction: A known volume of the aqueous phase is carefully extracted.

Solvent Extraction: The extracted aqueous sample is then mixed with a water-immiscible

organic solvent (e.g., hexane) to extract the dissolved 1-decanol.

Gas Chromatography (GC) Analysis: The organic extract is injected into a gas

chromatograph equipped with a suitable column and a flame ionization detector (FID).

Quantification: The concentration of 1-decanol is determined by comparing the peak area to

a calibration curve prepared with known concentrations of 1-decanol in the same organic

solvent.
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Workflow for Aqueous Solubility Determination
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Determination of Octanol-Water Partition Coefficient
(logP)
The octanol-water partition coefficient is a key measure of hydrophobicity. The shake-flask

method is the traditional and most widely accepted technique.

Methodology:

Solvent Saturation: Equal volumes of 1-octanol and water (or a suitable buffer) are mixed

and shaken for 24 hours to ensure mutual saturation. The phases are then separated.

Test Solution Preparation: A stock solution of 1-decanol is prepared in the saturated 1-

octanol.

Partitioning: A known volume of the 1-decanol stock solution is mixed with a known volume

of the saturated water phase in a separatory funnel.

Equilibration: The funnel is shaken gently for a set period (e.g., 1-2 hours) to allow for

partitioning of the 1-decanol between the two phases. Vigorous shaking should be avoided

to prevent emulsion formation.

Phase Separation: The mixture is allowed to stand until the two phases have clearly

separated.

Concentration Analysis: The concentration of 1-decanol in both the 1-octanol and water

phases is determined using a suitable analytical technique, such as gas chromatography

(GC) or high-performance liquid chromatography (HPLC).

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of 1-
decanol in the 1-octanol phase to its concentration in the aqueous phase. The logP is the

base-10 logarithm of this value.
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Shake-Flask Method for logP Determination
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Measurement of Interfacial Tension
The interfacial tension between 1-decanol and water can be measured using various

techniques, with the pendant drop method being a common and accurate choice.

Methodology:

Instrument Setup: A goniometer/tensiometer equipped with a high-speed camera and

software for drop shape analysis is used. A quartz cuvette is filled with purified water.

Syringe Preparation: A syringe is filled with 1-decanol and fitted with a needle.

Drop Formation: The needle tip is submerged in the water within the cuvette, and a small

drop of 1-decanol is formed at the needle tip.

Image Capture: The profile of the pendant drop is captured by the camera.

Drop Shape Analysis: The software analyzes the shape of the drop, which is governed by the

balance between gravitational forces and the interfacial tension. The analysis is based on the

Young-Laplace equation.

Interfacial Tension Calculation: The software calculates the interfacial tension from the drop

shape parameters and the known densities of 1-decanol and water.
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Pendant Drop Method for Interfacial Tension
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Pendant Drop Method for Interfacial Tension

Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a computational microscope to investigate the

behavior of 1-decanol in water at an atomic level. These simulations can reveal details about
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the hydration shell structure, the dynamics of water molecules around the solute, and the

aggregation behavior of 1-decanol.

General Protocol:

System Setup: A simulation box is created containing a single 1-decanol molecule (or

multiple molecules for aggregation studies) and a large number of water molecules (e.g.,

using a pre-equilibrated water box).

Force Field Selection: An appropriate force field is chosen to describe the interatomic

interactions. Common choices for biomolecular simulations include CHARMM, AMBER, or

GROMOS. The TIP3P or SPC/E models are often used for water.

Energy Minimization: The initial system is subjected to energy minimization to remove any

unfavorable steric clashes.

Equilibration: The system is gradually heated to the desired temperature and then

equilibrated under constant temperature and pressure (NPT ensemble) to achieve a stable

density.

Production Run: A long simulation (nanoseconds to microseconds) is performed to collect

data on the system's trajectory.

Analysis: The trajectory is analyzed to calculate various properties, such as the radial

distribution function of water around the alkyl chain and the hydroxyl group, the number of

hydrogen bonds, and the orientation of water molecules.
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Workflow for Molecular Dynamics Simulation
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Implications for Drug Development
The pronounced hydrophobicity of 1-decanol is a key factor in its application in drug

development, particularly as a penetration enhancer in transdermal drug delivery systems. Its

mechanism of action is primarily attributed to its ability to disrupt the highly ordered structure of

the stratum corneum, the outermost layer of the skin.

Mechanism of Action:

Partitioning into the Stratum Corneum: Due to its hydrophobic nature, 1-decanol readily

partitions from an aqueous formulation into the lipid-rich environment of the stratum

corneum.

Disruption of Lipid Bilayers: The insertion of 1-decanol molecules into the lipid bilayers of the

stratum corneum disrupts the tight packing of the lipids. This increases the fluidity of the

bilayers.

Increased Permeability: The increased fluidity and disruption of the lipid lamellae create

transient pores or channels, which enhances the permeability of the stratum corneum to co-

administered drug molecules.

This ability to modulate membrane properties also makes 1-decanol and similar long-chain

alcohols subjects of research for their potential to influence the function of membrane proteins.

The hydrophobic mismatch between the length of the alcohol's alkyl chain and the thickness of

the lipid bilayer can induce mechanical stress in the membrane, which in turn can alter the

conformational equilibrium and activity of embedded proteins.
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Mechanism of 1-Decanol as a Penetration Enhancer
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Mechanism of 1-Decanol as a Penetration Enhancer

In conclusion, the hydrophobic nature of 1-decanol is a well-defined and quantifiable property

that governs its behavior in aqueous solutions and its interactions with biological interfaces. A

thorough understanding of its physicochemical properties, the thermodynamics of its hydration,

and its effects on membrane structure is essential for its effective application in scientific

research and the development of advanced drug delivery systems. The experimental and
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computational methods outlined in this guide provide a framework for the continued

investigation of 1-decanol and other hydrophobic molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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